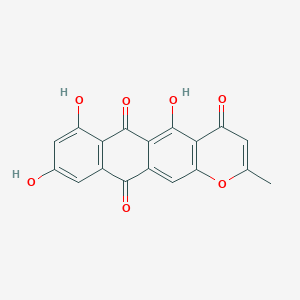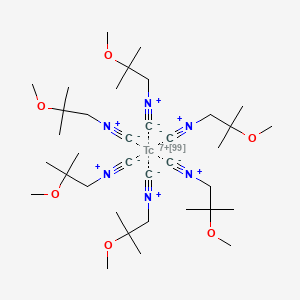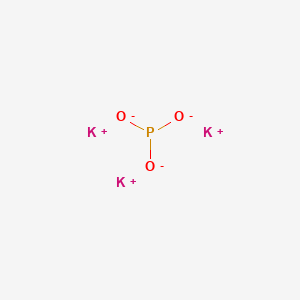
Irtk activator
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irtk activator is a complex organic compound that features a benzoquinone core substituted with hydroxy, indole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irtk activator typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzoquinone core, followed by the introduction of the indole and phenyl groups through electrophilic aromatic substitution reactions. The hydroxy groups can be introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Irtk activator can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones with different oxidation states.
Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce hydroquinone compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Irtk activator involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and indole groups may play a crucial role in binding to these targets, modulating their activity and triggering specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Lacks the indole and phenyl groups, making it less complex.
3-(1-Methyl-1H-indole-3-yl)-1,4-benzoquinone: Similar structure but without the hydroxy groups.
6-Phenyl-1,4-benzoquinone: Contains the phenyl group but lacks the indole and hydroxy groups.
Uniqueness
Irtk activator is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15NO4 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H15NO4/c1-22-11-14(13-9-5-6-10-15(13)22)17-20(25)18(23)16(19(24)21(17)26)12-7-3-2-4-8-12/h2-11,23,26H,1H3 |
InChI Key |
ACJHLQAJKHNUGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CC=CC=C4)O |
Synonyms |
2,5-DH-(MI)-PBQ 2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


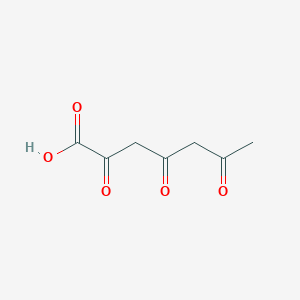
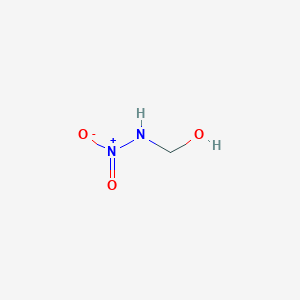
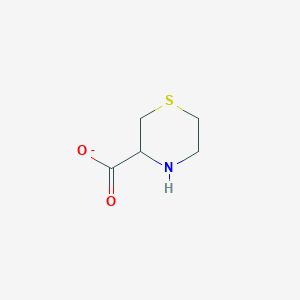
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)

![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)
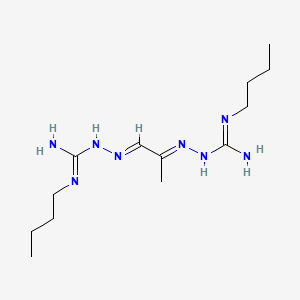
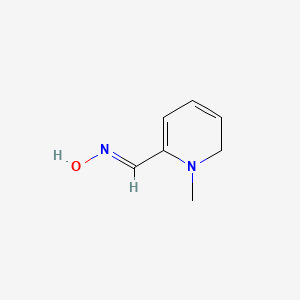
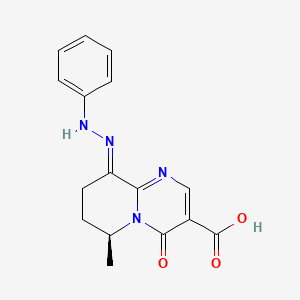
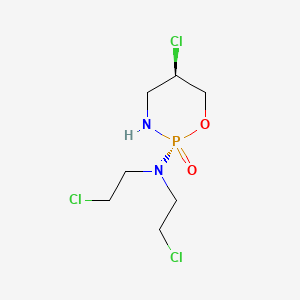
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
